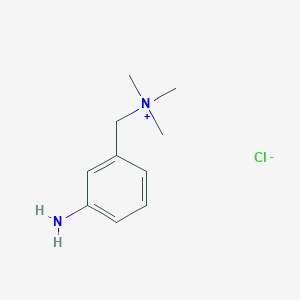
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride is a chemical compound with the molecular formula C10H16ClN. It is also known as benzyltrimethylammonium chloride. This compound is a quaternary ammonium salt and is commonly used as a phase transfer catalyst in organic synthesis. It appears as a solid and is soluble in water .
準備方法
Synthetic Routes and Reaction Conditions
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloride and trimethylamine are reacted under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .
化学反応の分析
Types of Reactions
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives.
科学的研究の応用
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of surfactants and other industrial chemicals.
作用機序
The mechanism of action of benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, stabilizing transition states and lowering the activation energy of the reaction .
類似化合物との比較
Similar Compounds
Benzenemethanaminium, 3-amino-4-methoxy-N,N,N-trimethyl-, chloride: This compound has a similar structure but includes a methoxy group, which can alter its reactivity and applications.
Benzenemethanaminium, N,N,N-trimethyl-, dichloroiodate: This compound contains additional halogen atoms, which can affect its chemical properties and uses.
Uniqueness
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride is unique due to its specific structure, which provides it with distinct phase transfer catalytic properties. Its ability to facilitate reactions between different phases makes it valuable in various chemical processes .
特性
CAS番号 |
218938-81-9 |
|---|---|
分子式 |
C10H17ClN2 |
分子量 |
200.71 g/mol |
IUPAC名 |
(3-aminophenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H17N2.ClH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8,11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
RJHVJMZCSBNJHM-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


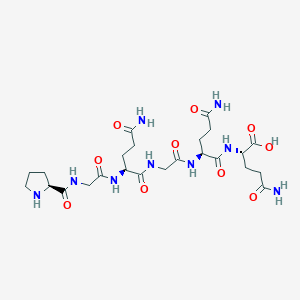
![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
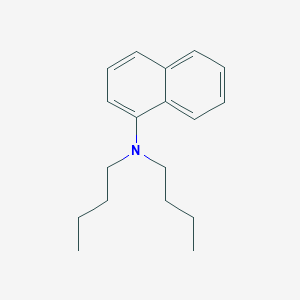
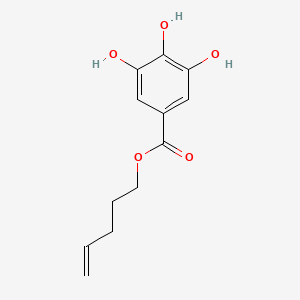
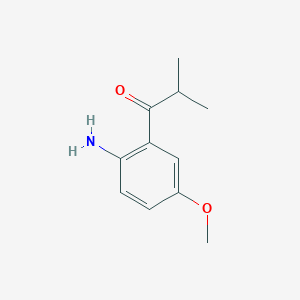
![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
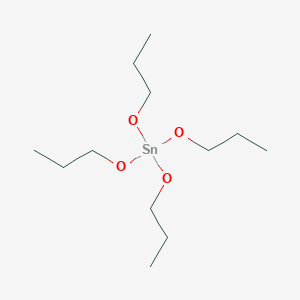
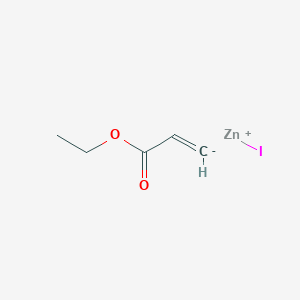
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)

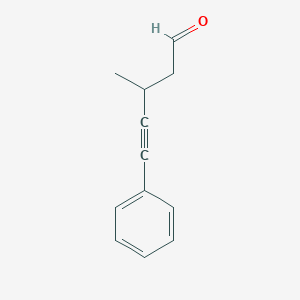
![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)

